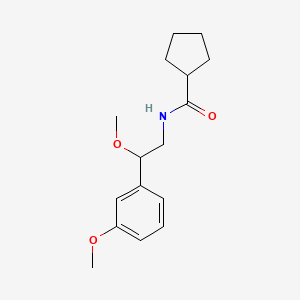

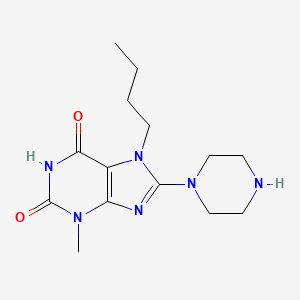

![molecular formula C15H24N4O3S B2668545 2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2199838-27-0](/img/structure/B2668545.png)

2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound might involve complex procedures. Spiro-azetidin-2-one derivatives, which this compound is a part of, have been synthesized using various methodologies . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound involves a spirocyclic structure, characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .Scientific Research Applications

Azepanium Ionic Liquids

Azepanium ionic liquids, derived from azepane, have been explored for their potential applications in green chemistry. These ionic liquids, synthesized from azepane and bromoalkanes or bromoalkoxyalkanes, demonstrate wide electrochemical windows, making them promising alternatives to volatile organic compounds in electrolytes. Their physical properties, such as liquid temperature ranges, density, viscosity, and conductivity, vary based on the anion and the cationic core's substituents, offering versatile applications in electrochemical processes (Belhocine et al., 2011).

Synthesis of Sulfur-substituted Compounds

The synthesis of sulfur-substituted quinolizidines and pyrido[1,2-a]azepines has been achieved through ring-closing metathesis (RCM). These compounds are generated from tetrahydropyridin-2-ones, indicating a broader synthetic utility for constructing complex molecules with potential biological activity (Chou et al., 2007).

Enantioselective Amine α-functionalization

The palladium-catalyzed C–H arylation of thioamides for enantioselective amine α-functionalization presents a method to functionalize the α-methylene C–H bonds of saturated N-heterocycles. This process applies to a wide range of amines, including azepanes, showcasing its significance in drug discovery by offering a pathway to bioactive compounds and therapeutic agents with high enantioselectivity and regioselectivity (Jain et al., 2016).

High Voltage Electrolytes for Supercapacitors

Azepanium-based ionic liquids, when mixed with propylene carbonate, have been studied as high-voltage electrolytes for supercapacitors. These mixtures maintain low viscosities and high conductivities, essential for electrochemical double-layer capacitors (EDLCs), and allow for operative voltages as high as 3.5 V. This research offers insights into developing advanced materials for energy storage applications (Pohlmann et al., 2015).

properties

IUPAC Name |

2-[[1-(azepan-1-ylsulfonyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3S/c1-13-6-7-15(20)19(16-13)12-14-10-18(11-14)23(21,22)17-8-4-2-3-5-9-17/h6-7,14H,2-5,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRKQYMGIXZRRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2668465.png)

![2-Pyridin-4-yl-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2668467.png)

![7-(4-fluorophenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2668469.png)

![2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2668470.png)

![4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2668477.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2668478.png)

![N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride](/img/structure/B2668479.png)

![(E)-N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2668480.png)

![3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2668484.png)